Fmoc-L-beta-glutamic acid 5-tert-butyl ester

説明

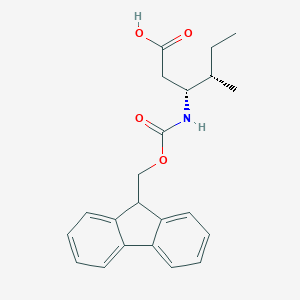

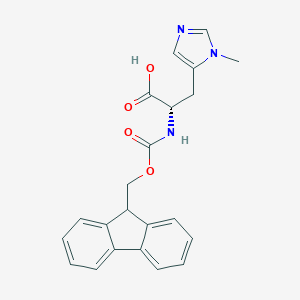

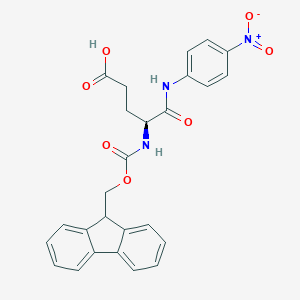

Fmoc-L-beta-glutamic acid 5-tert-butyl ester is a protected building block used for the introduction of glutamic acid into peptides . It is hydrolyzed with trifluoroacetic acid (TFA) and isolated with the HPLC system to give Fmoc-beta-Glu (OH)-OH .

Synthesis Analysis

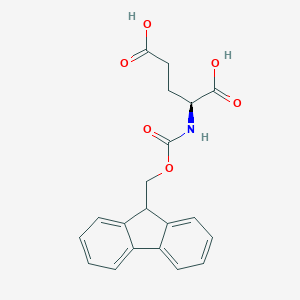

The synthesis of Fmoc-L-beta-glutamic acid 5-tert-butyl ester involves the hydrolysis of Fmoc-beta-Glu (OtBu)-OH with trifluoroacetic acid (TFA). The product is then isolated using an HPLC system .Molecular Structure Analysis

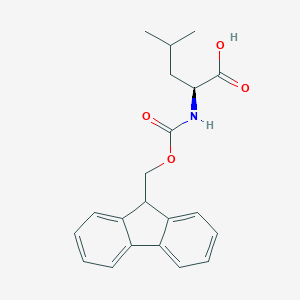

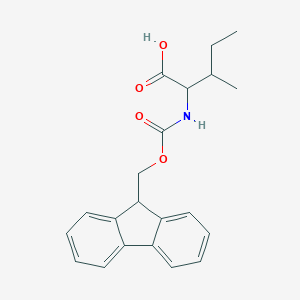

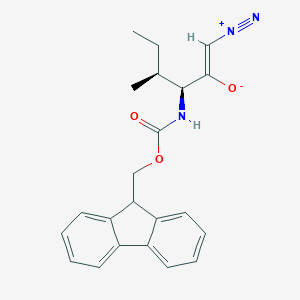

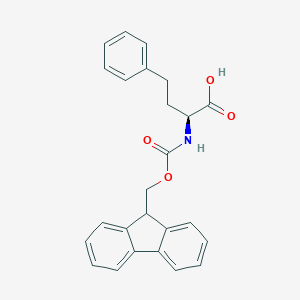

The molecular formula of Fmoc-L-beta-glutamic acid 5-tert-butyl ester is C24H27NO6 . Its molecular weight is 425.47 . The compound is a white or gray-white solid crystal at room temperature and pressure .Chemical Reactions Analysis

Fmoc-L-beta-glutamic acid 5-tert-butyl ester is used as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using a Pd catalyst . It can also be used as a linker in the preparation of multi-small molecule-conjugated PTX (paclitaxel) derivatives .Physical And Chemical Properties Analysis

Fmoc-L-beta-glutamic acid 5-tert-butyl ester is a white or gray-white solid crystal at room temperature and pressure . It has poor solubility in water and is insoluble in petroleum ether, but it is soluble in ethyl acetate, acetic acid, and N,N-dimethylformamide .科学的研究の応用

Synthesis of Cis-Substituted Cyclopropane Carboxylic Acids

This compound can be used as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids through C-H activation of cyclopropane carboxamides using a Pd catalyst .

Linker for Drug Conjugates

It serves as a linker in the preparation of multi-small molecule-conjugated PTX (paclitaxel) derivatives, which are used in drug development .

Peptide Synthesis

As a protected building block, it is utilized for the introduction of glutamic acid into peptides during peptide synthesis processes .

Hydrolysis Studies

The compound undergoes hydrolysis with trifluoroacetic acid (TFA) and is isolated with an HPLC system to give Fmoc-beta-Glu(OH)-OH, which is useful in studying peptide behaviors and stability .

作用機序

Target of Action

Fmoc-L-beta-glutamic acid 5-tert-butyl ester, also known as Fmoc-β-HoAsp(OtBu)-OH, is primarily used as a building block in peptide synthesis . It is used for the introduction of glutamic acid into peptides .

Mode of Action

The compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . This is a method used to chemically synthesize peptides. In this process, the carboxyl group of the incoming amino acid is coupled to the N-terminus of the growing peptide chain. The Fmoc group (Fluorenylmethyloxycarbonyl) is a protective group for the N-terminus of the peptide. It is removed during the synthesis process, allowing the addition of the next amino acid .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . It is used as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using a Pd catalyst . It can also be used as a linker in the preparation of multi-small molecule-conjugated PTX (paclitaxel) derivatives .

Pharmacokinetics

It is slightly soluble in water and is typically stored at 2-8°C .

Result of Action

The primary result of the action of Fmoc-L-beta-glutamic acid 5-tert-butyl ester is the successful synthesis of peptides with the desired sequence . It allows for the introduction of glutamic acid into peptides .

Action Environment

The action of Fmoc-L-beta-glutamic acid 5-tert-butyl ester is influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can affect the efficiency of peptide synthesis . It is also sensitive to strong oxidizing agents . The compound is typically stored in a cool, dry, and well-ventilated place .

Safety and Hazards

将来の方向性

As a protected building block used for the introduction of glutamic acid into peptides, Fmoc-L-beta-glutamic acid 5-tert-butyl ester has potential applications in peptide synthesis . Its use as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids and as a linker in the preparation of multi-small molecule-conjugated PTX (paclitaxel) derivatives suggests potential future directions in medicinal chemistry .

特性

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO6/c1-24(2,3)31-22(28)13-15(12-21(26)27)25-23(29)30-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,25,29)(H,26,27)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXSUGLINJXRGT-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375809 | |

| Record name | Fmoc-beta-Glu(OtBu)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-beta-glutamic acid 5-tert-butyl ester | |

CAS RN |

209252-17-5 | |

| Record name | Fmoc-beta-Glu(OtBu)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。